2-[(oxetan-3-yl)amino]benzoic acid chemical structure and properties
2-[(oxetan-3-yl)amino]benzoic acid chemical structure and properties
An In-depth Technical Guide to 2-[(Oxetan-3-yl)amino]benzoic Acid: A Modern Scaffold for Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic combination of validated pharmacophores with property-enhancing motifs is a cornerstone of rational drug design. This guide provides a comprehensive technical overview of 2-[(oxetan-3-yl)amino]benzoic acid, a compound that exemplifies this approach. It merges the well-established biological relevance of the anthranilic acid (2-aminobenzoic acid) framework with the advantageous physicochemical properties imparted by the oxetane ring. The oxetane moiety, a strained four-membered ether, has gained significant traction as a versatile tool to improve aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisostere for commonly used functional groups.[1][2] This document delves into the chemical structure, physicochemical properties, a proposed synthetic pathway, and the potential applications of this molecule for researchers, scientists, and drug development professionals.
Introduction: A Synthesis of Function and Form
The design of novel therapeutic agents often involves the strategic modification of known scaffolds to optimize their drug-like properties. 2-[(Oxetan-3-yl)amino]benzoic acid is a prime example of such molecular engineering.
The Anthranilic Acid Scaffold
Anthranilic acid (2-aminobenzoic acid) and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[3] They have been extensively studied and incorporated into molecules exhibiting a wide array of therapeutic effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[3][4] The arrangement of the carboxylic acid and amino groups on the benzene ring provides a versatile platform for forming key interactions—such as hydrogen bonds and ionic bonds—with biological targets.
The Oxetane Moiety: A Physicochemical Game-Changer
The oxetane ring, once considered a synthetic curiosity, is now a highly valued motif in drug discovery.[1] Its incorporation into a lead molecule can profoundly and beneficially alter its properties.
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Solubility and Lipophilicity: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility without a significant penalty in lipophilicity.
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Metabolic Stability: The compact and strained nature of the oxetane ring can block sites of metabolic oxidation that would otherwise be susceptible to cytochrome P450 (CYP) enzymes.
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Bioisosterism: Oxetanes are recognized as effective bioisosteres for gem-dimethyl and carbonyl groups, allowing chemists to explore new chemical space, circumvent metabolic liabilities associated with ketones, or secure novel intellectual property.[2][5]
The logical relationship between these core components and their contribution to the final molecule's profile is illustrated below.
Caption: Logical contributions of the core scaffolds to the final compound's properties.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is fundamental to its application in research.
Chemical Structure and Nomenclature
The structure consists of a benzoic acid molecule where a hydrogen on the amino group at position 2 is substituted by an oxetan-3-yl group.
Caption: Chemical structure of 2-[(Oxetan-3-yl)amino]benzoic acid.
Physicochemical Data
The following table summarizes key physicochemical properties. Note that while some data is available for isomers, many values for the title compound are predicted using computational models due to its status as a specialized research chemical.
| Property | Value / Prediction | Source / Comment |
| IUPAC Name | 2-[(Oxetan-3-yl)amino]benzoic acid | --- |
| CAS Number | 1504817-15-5 | [6] |
| Molecular Formula | C₁₀H₁₁NO₃ | --- |
| Molecular Weight | 193.20 g/mol | [6] |
| Appearance | Predicted: White to beige solid | Based on analogs like 3-aminobenzoic acid.[7][8] |
| Predicted LogP | ~1.5 - 2.0 | Estimation based on structure; lower than a non-oxetane analog. |
| Predicted pKa (Acidic) | ~4.0 - 4.5 (Carboxylic Acid) | Similar to other aminobenzoic acids. |
| Predicted pKa (Basic) | ~2.5 - 3.5 (Aniline Nitrogen) | The electron-withdrawing carboxyl group reduces basicity. |
| Predicted Solubility | Moderately soluble in water and polar organic solvents. | The oxetane moiety is known to enhance aqueous solubility.[1] |
Synthesis and Characterization
A robust and reproducible synthetic route is critical for enabling further research. While specific literature on this exact isomer is sparse, a reliable pathway can be proposed based on established chemical transformations.
Proposed Synthetic Workflow
The most direct approach involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction between a 2-substituted benzoic acid derivative and 3-aminooxetane. A Buchwald-Hartwig amination is a state-of-the-art choice for this transformation due to its high functional group tolerance and efficiency.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure derived from standard methodologies in organic synthesis.
Step 1: Buchwald-Hartwig Amination
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Setup: To an oven-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a ligand such as Xantphos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
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Reagent Addition: Add cesium carbonate (Cs₂CO₃, 2.0 eq) followed by anhydrous toluene as the solvent.
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Nucleophile Addition: Add 3-aminooxetane (1.2 eq) to the mixture.
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Reaction: Seal the flask and heat the reaction mixture at 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield methyl 2-[(oxetan-3-yl)amino]benzoate.
Step 2: Saponification (Ester Hydrolysis)
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Dissolution: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
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Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution and stir at room temperature. Monitor the reaction by TLC or LC-MS until the ester is fully converted to the carboxylate salt.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 times).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 2-[(oxetan-3-yl)amino]benzoic acid. The product may be further purified by recrystallization if necessary.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure, including the connectivity of the oxetane and aminobenzoic acid moieties. Spectroscopic data for aminobenzoic acids can serve as a reference.[9]
-
Mass Spectrometry (MS): To verify the molecular weight (193.20 g/mol ).
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the secondary amine.
Applications in Drug Discovery
The unique combination of scaffolds in this molecule makes it an attractive starting point for various drug discovery campaigns.
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Kinase Inhibitors: The aminobenzoic acid core is a component of several kinase inhibitors. The oxetane can probe specific interactions in the binding pocket or improve the overall pharmacokinetic profile.
-
Anti-inflammatory Agents: Building on the known anti-inflammatory properties of anthranilic acid derivatives, this compound could serve as a novel non-steroidal anti-inflammatory drug (NSAID) candidate with potentially improved safety and efficacy profiles.[3]
-
Epigenetic Targets: Oxetane-containing molecules have shown potent inhibitory activity against epigenetic targets like the FTO demethylase, where the oxetane moiety forms a crucial hydrogen bond interaction.[1]
-
Antiviral Research: Oxetane substitution has been successfully used to improve the activity and pharmacokinetic properties of antiviral compounds, such as those targeting the Respiratory Syncytial Virus (RSV).[1]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-[(oxetan-3-yl)amino]benzoic acid is not widely available, a conservative approach to handling should be adopted based on data from its structural analogs.
-
Hazard Identification: Based on the SDS for its isomer, 4-(oxetan-3-ylamino)benzoic acid, the compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Analogs like 3-aminobenzoic acid are also classified as skin, eye, and respiratory irritants.[7][10]
-
Recommended Handling Procedures:
-
Storage and Stability:
Conclusion and Future Directions
2-[(Oxetan-3-yl)amino]benzoic acid represents a thoughtfully designed chemical scaffold that holds considerable promise for drug discovery. It combines a biologically relevant core with a modern, property-enhancing functional group. The proposed synthetic route provides a clear path for its preparation, enabling its evaluation in a multitude of biological assays. Future research should focus on the synthesis and biological screening of this compound and its derivatives against various therapeutic targets, particularly in the areas of oncology, inflammation, and infectious diseases. Further exploration of its pharmacokinetic and toxicological profile will be essential to validate its potential as a next-generation therapeutic agent.
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U.S. Environmental Protection Agency. (2025, October 15). 2-[Methyl(3-methyl-1-oxo-2-buten-1-yl)amino]benzoic acid Properties. [Link]
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Amir, M., Kumar, H., & Khan, S. A. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]
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El-Gamal, M. I., et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - NIH. [Link]
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NIST. (n.d.). Benzoic acid, 3-amino-. [Link]
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MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
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ScienceDirect. (2022, June 23). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. [Link]
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PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. [Link]
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